Fluoromisonidazole F-18
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Overview
Description
Fluoromisonidazole F-18, also known as 1-fluoro-3-(2-nitroimidazol-1-yl)-propan-2-ol, is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It is a derivative of nitroimidazole and is labeled with the positron-emitting isotope fluorine-18. This compound is widely used for imaging hypoxic conditions in cells, particularly in solid tumors, due to its ability to selectively accumulate in hypoxic regions .
Scientific Research Applications
Fluoromisonidazole F-18 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in PET imaging to detect and quantify hypoxic regions in tumors. Hypoxia is a common characteristic of many solid tumors and is associated with poor prognosis and resistance to therapy. By imaging hypoxic regions, researchers and clinicians can better understand tumor biology, predict treatment response, and tailor therapeutic strategies .
In addition to oncology, this compound is used in research on various other diseases where hypoxia plays a critical role, such as cardiovascular diseases and neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluoromisonidazole F-18 typically involves a nucleophilic substitution reaction. The process begins with the precursor 1-(2-nitro-1-imidazolyl)-2-O-tetrahydropyranyl-3-O-tosylpropanediol. This precursor undergoes nucleophilic substitution with activated fluorine-18 fluoride to form the fluorinated intermediate. The intermediate is then subjected to acidic hydrolysis to remove the tetrahydropyran protecting group, yielding the desired this compound .
Industrial Production Methods
Industrial production of this compound often employs automated synthesis modules and purification strategies. One common method involves the use of solid-phase extraction (SPE) cartridges for purification. The synthesized product is retained on the SPE cartridge, while impurities are washed away. The purified product is then eluted with a small amount of ethanol in water .
Chemical Reactions Analysis
Types of Reactions
Fluoromisonidazole F-18 primarily undergoes nucleophilic substitution reactions during its synthesis. The key reaction involves the substitution of a tosyl group with fluorine-18 fluoride. Additionally, the compound can undergo hydrolysis reactions to remove protecting groups .
Common Reagents and Conditions
Nucleophilic Substitution: Activated fluorine-18 fluoride, precursor 1-(2-nitro-1-imidazolyl)-2-O-tetrahydropyranyl-3-O-tosylpropanediol.
Hydrolysis: Acidic conditions to remove the tetrahydropyran protecting group.
Major Products
The major product of these reactions is this compound, with high radiochemical purity and yield .
Mechanism of Action
Fluoromisonidazole F-18 exerts its effects through a bioreductive process. In hypoxic conditions, the nitro group of the compound undergoes reduction, leading to the formation of reactive intermediates that bind to cellular macromolecules. This selective accumulation in hypoxic cells allows for the visualization of hypoxic regions using PET imaging .
Comparison with Similar Compounds
Fluoromisonidazole F-18 is one of several nitroimidazole-based radiotracers used for hypoxia imaging. Similar compounds include:
Fluoroazomycin arabinoside (FAZA): Another fluorine-18 labeled nitroimidazole used for hypoxia imaging.
Fluoromisonidazole (FMISO): A closely related compound with similar applications in hypoxia imaging
This compound is unique in its high radiochemical purity and yield, making it a preferred choice for clinical and research applications .
Properties
CAS No. |
104613-87-8 |
---|---|
Molecular Formula |
C6H8FN3O3 |
Molecular Weight |
188.15 g/mol |
IUPAC Name |
1-(18F)fluoranyl-3-(2-nitroimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C6H8FN3O3/c7-3-5(11)4-9-2-1-8-6(9)10(12)13/h1-2,5,11H,3-4H2/i7-1 |
InChI Key |
HIIJZYSUEJYLMX-JZRMKITLSA-N |
Isomeric SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(C[18F])O |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(CF)O |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(CF)O |
104613-87-8 | |
Synonyms |
(F-18) fluoromisonidazole 1-(2-nitro-1-imidazolyl)-3-fluoro-2-propanol 1-fluoro-2-hydroxypropyl-2-nitroimidazole 1-fluoromisonidazole 18F-fluoromisonidazole 18F-FMISO fluoromisonidazole fluoromisonidazole, 18F-labeled fluoromisonidazole, tritium-labeled fluoronormethoxymisonidazole FMISO Ro 07-0741 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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